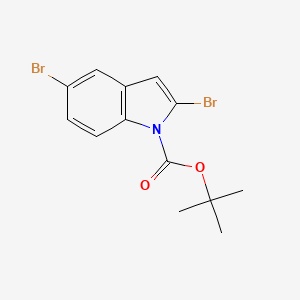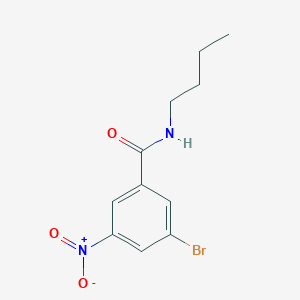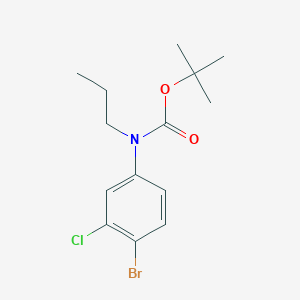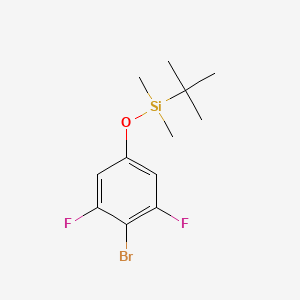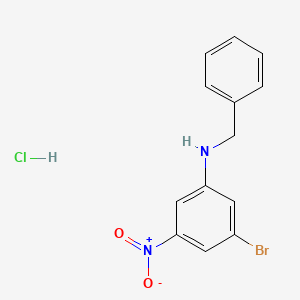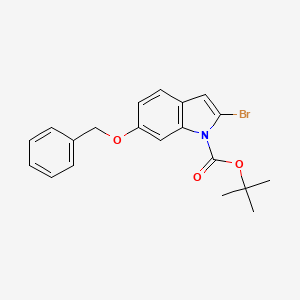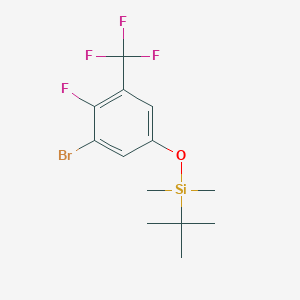
3-Bromo-4-fluoro-5-(trifluoromethyl)phenoxy(tert-butyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-4-fluoro-5-(trifluoromethyl)phenoxy(tert-butyl)dimethylsilane is a complex organosilicon compound that features a combination of bromine, fluorine, and trifluoromethyl groups attached to a phenoxy ring, which is further bonded to a tert-butyl dimethylsilane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-5-(trifluoromethyl)phenoxy(tert-butyl)dimethylsilane typically involves multiple steps, starting with the preparation of the phenoxy ring substituted with bromine, fluorine, and trifluoromethyl groups. This can be achieved through a series of halogenation and trifluoromethylation reactions. The phenoxy intermediate is then reacted with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
3-Bromo-4-fluoro-5-(trifluoromethyl)phenoxy(tert-butyl)dimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenoxy ring and the silicon moiety can participate in oxidation and reduction reactions, respectively.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenoxy derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学研究应用
3-Bromo-4-fluoro-5-(trifluoromethyl)phenoxy(tert-butyl)dimethylsilane has several applications in scientific research, including:
作用机制
The mechanism by which 3-Bromo-4-fluoro-5-(trifluoromethyl)phenoxy(tert-butyl)dimethylsilane exerts its effects depends on the specific application and the chemical reactions it undergoes. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, as well as the steric hindrance provided by the tert-butyl dimethylsilane moiety. These factors can affect the compound’s interaction with molecular targets and pathways, leading to various chemical transformations.
相似化合物的比较
Similar Compounds
3-Bromo-4-fluoro-5-(trifluoromethyl)phenol: Similar structure but lacks the tert-butyl dimethylsilane moiety.
4-Fluoro-3-(trifluoromethyl)phenol: Similar structure but lacks the bromine and tert-butyl dimethylsilane moieties.
3-Bromo-4-fluoro-5-(trifluoromethyl)benzoic acid: Similar structure but contains a carboxylic acid group instead of the phenoxy and silicon moieties.
Uniqueness
The uniqueness of 3-Bromo-4-fluoro-5-(trifluoromethyl)phenoxy(tert-butyl)dimethylsilane lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the tert-butyl dimethylsilane moiety provides steric protection and enhances the compound’s stability, making it useful in various synthetic applications.
属性
IUPAC Name |
[3-bromo-4-fluoro-5-(trifluoromethyl)phenoxy]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrF4OSi/c1-12(2,3)20(4,5)19-8-6-9(13(16,17)18)11(15)10(14)7-8/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZYKTLWGCANAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)Br)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrF4OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
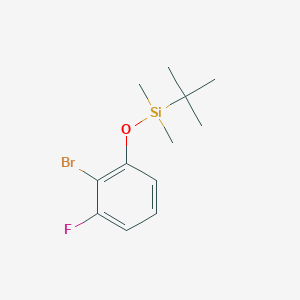
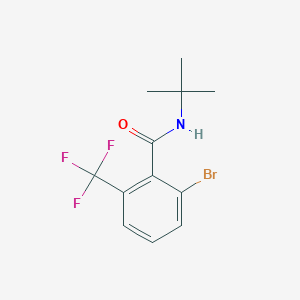
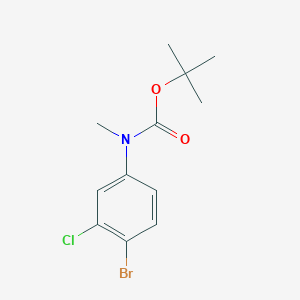

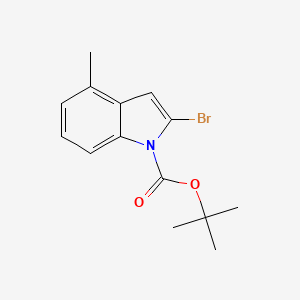
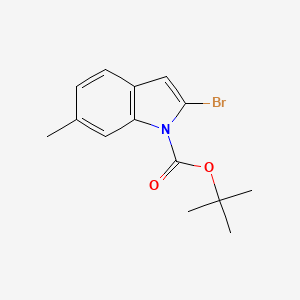
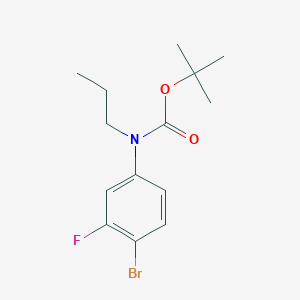
dimethylsilane](/img/structure/B8029166.png)
